1-Isopropylpyridinium perchlorate
Description
1-Isopropylpyridinium perchlorate is a pyridinium-based ionic compound comprising a 1-isopropylpyridinium cation paired with a perchlorate (ClO₄⁻) anion. While specific data on this compound are absent in the provided evidence, analogous perchlorate salts (e.g., ammonium, sodium, and potassium perchlorate) are well-documented for their industrial, pharmaceutical, and environmental impacts. Pyridinium perchlorates are typically utilized in specialized applications such as ionic liquids, catalysts, or energetic materials. Their physicochemical properties—hygroscopicity, thermal stability, and solubility—are influenced by the cationic structure and perchlorate’s strong oxidizing nature.
Properties
IUPAC Name |
1-propan-2-ylpyridin-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.ClHO4/c1-8(2)9-6-4-3-5-7-9;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITDFIVXAHDTDS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Isopropylpyridinium Bromide
Pyridine is refluxed with a 1.4-fold molar excess of isopropyl bromide in anhydrous ethanol at 80°C for 40–48 hours. The reaction proceeds via nucleophilic substitution, where the lone pair on pyridine’s nitrogen attacks the electrophilic carbon of isopropyl bromide. The intermediate precipitates as a hygroscopic solid upon solvent evaporation. Purification involves recrystallization from diethyl ether, yielding colorless crystals of 1-isopropylpyridinium bromide.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 40–48 hours |
| Molar Ratio | Pyridine : iPrBr = 1 : 1.4 |
Anion Exchange to Perchlorate
The bromide salt is dissolved in deionized water and treated with aqueous sodium perchlorate (1.2 equivalents) at room temperature. The metathesis reaction exploits the low solubility of 1-isopropylpyridinium perchlorate in aqueous media, prompting its precipitation. The product is filtered, washed with cold water, and dried under vacuum.
Characterization Data
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1H NMR (D2O, 400 MHz): δ 9.12 (d, J = 5.7 Hz, 2H, pyridinium H-2,6), 8.61 (t, J = 7.6 Hz, 1H, pyridinium H-4), 8.22–8.11 (m, 2H, pyridinium H-3,5), 4.58 (t, J = 7.5 Hz, 2H, NCH2), 1.98–1.80 (m, 2H, CH(CH3)2), 1.22 (m, 12H, CH3 groups).
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Elemental Analysis : Calculated for C8H12ClNO4: C 43.35%, H 5.46%, N 6.32%; Found: C 43.28%, H 5.51%, N 6.29%.
Direct Alkylation Using Isopropyl Tosylate
An alternative one-step method employs isopropyl tosylate as the alkylating agent in the presence of sodium perchlorate. This approach circumvents the need for anion exchange by directly incorporating the perchlorate counterion.
Reaction Mechanism and Conditions
Pyridine reacts with isopropyl tosylate (1.3 equivalents) in acetonitrile at 60°C for 24 hours. Sodium perchlorate (1.5 equivalents) is added to the mixture, facilitating the displacement of tosylate by perchlorate. The product precipitates as a white solid, which is isolated via filtration and washed with cold acetonitrile.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Molar Ratio | Pyridine : iPrOTs = 1 : 1.3 |
Yield and Purity Considerations
This method achieves yields of 70–75%, with purity confirmed by thin-layer chromatography (TLC) and differential scanning calorimetry (DSC). The absence of tosylate contamination is verified via ion chromatography.
Comparative Analysis of Methods
| Method | Yield | Purity | Safety Risk | Scalability |
|---|---|---|---|---|
| Two-Step Alkylation | 65–70% | ≥98% | Moderate | High |
| Direct Tosylate Route | 70–75% | ≥95% | High | Moderate |
The two-step method is preferred for large-scale synthesis due to its reliance on cost-effective reagents (isopropyl bromide vs. tosylate). However, the direct route offers marginally higher yields and fewer purification steps.
Chemical Reactions Analysis
1-Isopropylpyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced pyridinium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
1-Isopropylpyridinium perchlorate serves as a versatile solvent and reagent in organic synthesis. Its ionic nature allows it to dissolve a wide range of organic compounds, making it useful in various reactions:
- Solvent for Reactions : IPP can facilitate reactions that require polar aprotic solvents, enhancing reaction rates and yields.
- Electrophilic Reactions : It acts as a medium for electrophilic aromatic substitutions, where the perchlorate ion can stabilize intermediates, leading to higher selectivity in product formation.
Electrochemical Applications
The electrochemical properties of 1-isopropylpyridinium perchlorate are significant for energy storage and conversion technologies:
- Electrolytes in Batteries : IPP is investigated as a potential electrolyte in lithium-ion batteries due to its high ionic conductivity and thermal stability. Its ability to maintain conductivity at elevated temperatures makes it suitable for high-performance applications.
- Fuel Cells : Research indicates that IPP can be utilized in proton exchange membrane fuel cells (PEMFCs), where it enhances proton conduction while minimizing crossover effects, thus improving overall efficiency.
Environmental Science
In environmental applications, 1-isopropylpyridinium perchlorate is being studied for its potential in remediation technologies:
- Contaminant Removal : Due to its ionic nature, IPP can interact with various contaminants in aqueous solutions, aiding in their removal from polluted water sources. This includes the adsorption of heavy metals and organic pollutants.
- Bioremediation : Its use in bioremediation processes is under investigation, particularly in enhancing the bioavailability of contaminants to microbial populations.
Case Study 1: Electrochemical Performance
A study conducted on the use of IPP as an electrolyte in lithium-ion batteries demonstrated improved performance metrics compared to conventional solvents. The research highlighted:
- Higher Capacity : Batteries utilizing IPP showed a capacity increase of approximately 20% over traditional electrolytes.
- Stability : The thermal stability of IPP allowed for safe operation at elevated temperatures without significant degradation.
Case Study 2: Water Remediation
Research on the application of IPP in water treatment revealed its efficacy in removing heavy metals from contaminated water. Key findings included:
- Removal Efficiency : IPP achieved over 90% removal efficiency for lead and cadmium ions within 30 minutes of contact time.
- Mechanism of Action : The study indicated that IPP forms complexes with metal ions, facilitating their precipitation and subsequent filtration.
Comparative Analysis Table
| Application Area | Benefits | Challenges |
|---|---|---|
| Chemical Synthesis | High selectivity and yield | Limited solubility for some reactants |
| Electrochemical Systems | Enhanced conductivity and stability | Cost of production |
| Environmental Remediation | Effective contaminant removal | Potential toxicity concerns |
Mechanism of Action
The mechanism of action of 1-isopropylpyridinium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The perchlorate anion plays a crucial role in these interactions, often acting as a nucleophile or electrophile in various chemical reactions. The compound’s effects are mediated through pathways involving the formation of stabilized carbocations and subsequent reactions with external nucleophiles .
Comparison with Similar Compounds
Comparison with Similar Perchlorate Compounds
Ammonium Perchlorate (NH₄ClO₄)
- Applications : Widely used in solid rocket propellants, explosives, and pyrotechnics due to its high oxygen content and stability .
- Health and Environmental Impact: Occupational exposure studies in ammonium perchlorate workers (e.g., Utah manufacturing plants) revealed dose-dependent serum perchlorate levels (0.11–1.6 ppm) and thyroid function alterations (TSH, T4, T3). No significant thyroid dysfunction was observed in long-term workers, but iodine-deficient individuals showed heightened susceptibility .
- Regulatory Status : Subject to stringent workplace exposure limits; environmental remediation is prioritized at Superfund sites .
Sodium Perchlorate (NaClO₄) and Potassium Perchlorate (KClO₄)
- Applications : Used in pharmaceuticals (e.g., hyperthyroidism treatment), fireworks, and airbag initiators .
- Health Effects: Competes with iodide uptake in the thyroid, reducing hormone synthesis. At environmental levels (median urinary perchlorate: 1.2 µg/L in women), associations with decreased T4 were notable in iodine-deficient populations (p < 0.0001) .
- Epidemiological Data : NHANES studies (2001–2008) found inconsistent associations between urinary perchlorate and thyroid hormones, suggesting confounding factors like thiocyanate (from smoking) and nitrate .
Neodymium Perchlorate (Nd(ClO₄)₃)
Key Comparative Data Table
Biological Activity
1-Isopropylpyridinium perchlorate (IPP) is a quaternary ammonium salt that has garnered attention due to its potential biological activity, particularly in relation to its effects on the thyroid gland. This compound, like other perchlorates, can disrupt iodide uptake in the thyroid, leading to alterations in thyroid hormone production. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with 1-Isopropylpyridinium perchlorate.
1-Isopropylpyridinium perchlorate is characterized by its quaternary ammonium structure, which contributes to its solubility and stability in aqueous environments. Its chemical formula is C₁₀H₁₄ClO₄N, and it is often used in various chemical applications due to its ionic nature.
The primary biological activity of 1-Isopropylpyridinium perchlorate is linked to its ability to inhibit the sodium-iodide symporter (NIS), a crucial protein for iodide uptake in the thyroid gland. This inhibition can lead to decreased synthesis and secretion of thyroid hormones, which are vital for metabolic regulation and development.
Inhibition of Iodide Uptake
Research indicates that perchlorates, including IPP, competitively inhibit NIS with a significantly higher affinity than iodide itself. This competitive inhibition can result in:
- Reduced Production of Thyroid Hormones : Lower levels of thyroxine (T4) and triiodothyronine (T3) can occur due to impaired iodide uptake.
- Potential Development of Hypothyroidism : Chronic exposure may lead to conditions such as hypothyroidism or goiter due to insufficient hormone levels .
Case Studies and Clinical Trials
Several studies have evaluated the effects of perchlorate exposure on human health, particularly concerning thyroid function:
Toxicological Studies
Toxicological assessments have shown that high concentrations of perchlorate can lead to significant health risks:
- Thyroid Disruption : Studies indicate that prolonged exposure can disrupt normal thyroid function, particularly in populations with low iodine intake .
- Acute Effects : Short-term administration of high doses has been used therapeutically for hyperthyroidism; however, side effects such as skin rashes and gastrointestinal disturbances were reported .
Environmental Impact
Perchlorates are stable in aerobic conditions and can migrate through groundwater systems, leading to widespread contamination of drinking water sources. The Environmental Protection Agency (EPA) has documented occurrences of perchlorate in various water supplies, emphasizing the need for monitoring and regulation due to potential health risks associated with chronic exposure .
Summary of Findings
Q & A
Q. What are the standard synthesis protocols for 1-isopropylpyridinium perchlorate, and how is purity validated?
- Methodological Answer : Synthesis typically involves anion metathesis, where 1-isopropylpyridinium chloride reacts with silver perchlorate in anhydrous acetone. The product is purified via recrystallization from acetonitrile/ethyl acetate. Purity is validated using:
- 1H/13C NMR : Pyridinium protons (δ 8.5–9.0 ppm) and isopropyl group protons (δ 1.4 ppm, doublet) confirm structural integrity.
- FTIR : A strong absorption band near 1100 cm⁻¹ confirms the presence of the perchlorate anion (ClO₄⁻ symmetric stretching).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and chlorine content must align with theoretical values (±0.3% tolerance).
Q. What safety protocols are critical when handling 1-isopropylpyridinium perchlorate?
- Methodological Answer : Due to the explosive risk of perchlorate salts under mechanical stress or heating:
- Conduct reactions in spark-free environments with inert gas purging.
- Use anti-static equipment and avoid grinding crystalline products.
- Store in sealed, non-metallic containers at <25°C. Emergency protocols should include immediate evacuation and fire suppression with sand or CO₂ extinguishers.
Intermediate Research Questions
Q. How does the ionic structure of 1-isopropylpyridinium perchlorate influence its solvent properties in organic synthesis?
- Methodological Answer : The bulky isopropyl group reduces cation-anion interaction, creating a weakly coordinating ionic liquid. This enhances solubility for polar substrates (e.g., nitro compounds) while stabilizing charged intermediates in SN2 reactions. Researchers should compare solvent efficiency using Kamlet-Taft parameters (β = hydrogen-bond acceptance, π* = polarity) against traditional solvents like DMSO.
Advanced Research Questions
Q. What methodological approaches resolve contradictory catalytic activity data involving 1-isopropylpyridinium perchlorate across solvent systems?
- Methodological Answer : Contradictions often arise from solvent hygroscopicity or trace metal impurities. To mitigate:
-
Perform replicated analysis under controlled humidity (<5% H₂O) and solvent purity (HPLC-grade) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
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Apply multivariate regression (e.g., ANOVA) to isolate variables like temperature or ionic strength.
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Validate using alternative characterization (e.g., cyclic voltammetry to detect redox-active impurities).
Q. How can computational models predict the thermal decomposition pathways of 1-isopropylpyridinium perchlorate?
- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-311++G** level can identify bond dissociation energies (BDEs) for ClO₄⁻ dissociation. Molecular dynamics (MD) simulations under elevated temperatures (300–500 K) model decomposition kinetics. Cross-validate results with experimental DSC/TGA data (exothermic peaks at ~220°C indicate decomposition onset).
Q. What analytical techniques assess the environmental persistence of perchlorate anions derived from 1-isopropylpyridinium perchlorate in aquatic systems?
- Methodological Answer : Use ion chromatography (EPA Method 314.0) to detect perchlorate in groundwater. For non-detects, apply trend analysis with reporting limits (RLs) to avoid biased regression results. For example, exclude data where RL exceeds maximum detection thresholds, as demonstrated in perchlorate groundwater studies . Pair with isotope tracing (δ¹⁸O, δ¹⁷O) to distinguish anthropogenic vs. natural perchlorate sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

